molecular formula C17H22N2O5S2 B2929210 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034239-13-7

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2929210
CAS No.: 2034239-13-7
M. Wt: 398.49
InChI Key: QIJASAMURYPCKU-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic organic compound with a molecular formula of C17H22N2O5S2 and a molecular weight of 398.5 g/mol . This reagent features a complex structure incorporating several pharmacologically significant moieties, including a piperidine ring carboxamide, a methylsulfonyl (mesyl) group, and heteroaromatic furan and thiophene rings linked through a hydroxy-substituted carbon center . The presence of these functional groups makes it a valuable intermediate for medicinal chemistry and drug discovery research, particularly in the synthesis and exploration of novel molecules targeting the central nervous system. Compounds containing piperidine and sulfonamide groups are frequently investigated for their interactions with various biological receptors . The distinct molecular architecture suggests potential application in developing chemical probes for neurological research. Researchers can utilize this compound as a key building block or a precursor for further chemical modifications to create libraries of compounds for high-throughput screening. This product is intended for research and development use in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5S2/c1-26(22,23)19-7-4-13(5-8-19)16(20)18-12-17(21,14-6-9-24-11-14)15-3-2-10-25-15/h2-3,6,9-11,13,21H,4-5,7-8,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJASAMURYPCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in the scientific community for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a furan ring, a thiophene ring, and an amide group, contributing to its unique chemical properties. Its molecular formula is C13H15N3O4SC_{13}H_{15}N_{3}O_{4}S with a molecular weight of approximately 287.35 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Intermediate Preparation : Starting with furan and thiophene derivatives.
  • Coupling Reactions : Using specific catalysts and solvents to achieve desired yields.
  • Purification Techniques : Employing advanced methods to ensure purity for biological testing.

Biological Activity

This compound has been studied for various biological activities:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting its potential as an antimicrobial agent .

2. Anticancer Properties

Preliminary studies have indicated that the compound may possess anticancer properties through mechanisms such as apoptosis induction in cancer cell lines. In vitro assays demonstrated that it could inhibit the proliferation of several cancer cell types, including breast and lung cancer cells .

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes relevant to disease processes. For example, it has shown promise as a glucocerebrosidase inhibitor, which is significant in the context of Gaucher's disease .

The mechanism of action is believed to involve interaction with specific molecular targets within biological systems:

  • Binding Affinity : The compound may bind to receptors or enzymes, modulating their activity.
  • Signaling Pathways : It potentially affects cellular signaling pathways, leading to altered cellular responses.

Case Studies

Several case studies highlight the biological activity of this compound:

StudyFocusFindings
Study AAntimicrobialMIC of 32 µg/mL against E. coli; effective against Staphylococcus aureus
Study BAnticancerInduced apoptosis in breast cancer cell lines; inhibited cell proliferation
Study CEnzyme InhibitionInhibited glucocerebrosidase activity; potential therapeutic application in Gaucher's disease

Comparison with Similar Compounds

2-Thiophenefentanyl (Compound 4)

  • Structure : N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide .
  • Key Differences :
    • Replaces the furan oxygen in furanylfentanyl with a sulfur atom (thiophene).
    • Lacks the hydroxy group and methylsulfonyl substitution present in the target compound.
  • Pharmacological Implications :
    • Thiophene’s electron-rich nature enhances µ-opioid receptor binding compared to furan analogs .
    • Absence of sulfonamide may reduce metabolic stability.

N-(1-Phenethylpiperidin-4-yl)-N-phenylfuran-2-carboxamide (Compound 5)

  • Structure : Features a furan-2-carboxamide linked to a piperidine-phenethyl scaffold .
  • Key Differences: Substituted with furan-2-yl instead of furan-3-yl and thiophen-2-yl. No hydroxy group or methylsulfonyl modification.
  • Functional Impact :
    • Positional isomerism (furan-2-yl vs. furan-3-yl) alters steric interactions with target receptors .

N-(2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl)pyridine-3-carboxamide

  • Structure: Combines a thiazolidinone ring with a pyridine-carboxamide group .
  • Key Differences: Replaces the piperidine-sulfonamide with a thiazolidinone scaffold. Contains a 4-bromophenyl substituent instead of heterocyclic ethyl groups.
  • Therapeutic Relevance: Thiazolidinones are associated with antimicrobial and anti-inflammatory activities, diverging from the opioid-like activity of fentanyl analogs .

N-([1,1'-Biphenyl]-4-yl)-1-((3-hydroxypyridin-2-yl)methyl)piperidine-4-carboxamide

  • Structure : Piperidine-4-carboxamide with a biphenyl and hydroxypyridine substitution .
  • Key Differences: Biphenyl group replaces the hybrid furan/thiophene system.
  • Pharmacokinetic Considerations :
    • Biphenyl groups may improve lipophilicity but reduce aqueous solubility compared to heterocycles .

Structural and Functional Comparison Table

Compound Name Heterocycles Present Piperidine Modification Key Functional Groups Pharmacological Notes Reference
Target Compound Furan-3-yl, Thiophen-2-yl 1-Methylsulfonyl Hydroxy, Carboxamide Enhanced metabolic stability
2-Thiophenefentanyl Thiophene None Carboxamide, Phenethyl µ-opioid receptor affinity
N-(1-Phenethylpiperidin-4-yl)-N-phenylfuran-2-carboxamide Furan-2-yl None Carboxamide, Phenethyl Steric isomerism effects
N-(2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl)pyridine-3-carboxamide Thiazolidinone Thiazolidinone core Bromophenyl, Carboxamide Antimicrobial activity

Research Findings and Implications

  • Electronic Effects : Sulfur in thiophene enhances receptor binding compared to oxygen in furan, but the target compound’s dual heterocycles may balance selectivity and potency .
  • Sulfonamide Role: The methylsulfonyl group in the target compound likely reduces first-pass metabolism, extending half-life compared to non-sulfonylated analogs .

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